molecular formula C6H14O3 B107335 3,3-Dimethylbutane-1,2,4-triol CAS No. 15833-80-4

3,3-Dimethylbutane-1,2,4-triol

Cat. No.: B107335
CAS No.: 15833-80-4
M. Wt: 134.17 g/mol
InChI Key: SJTKQIPAACOOGS-UHFFFAOYSA-N
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Description

3,3-Dimethylbutane-1,2,4-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, where two methyl groups are attached to the third carbon of the butane backbone, and hydroxyl groups are attached to the first, second, and fourth carbons. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylbutane-1,2,4-triol can be synthesized through various methods. One common synthetic route involves the reduction of 3,3-dimethylbutane-1,2,4-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 3,3-dimethylbutane-1,2,4-trione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutane-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylbutane-1,2,4-trione or corresponding carboxylic acids.

    Reduction: Formation of 3,3-dimethylbutane.

    Substitution: Formation of 3,3-dimethylbutane-1,2,4-trichloride or 3,3-dimethylbutane-1,2,4-tribromide.

Scientific Research Applications

3,3-Dimethylbutane-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,3-dimethylbutane-1,2,4-triol depends on its interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the activity of enzymes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Butanetriol: Lacks the two methyl groups on the third carbon, resulting in different chemical properties and reactivity.

    3,3-Dimethylbutane-1,2-diol: Contains only two hydroxyl groups, leading to different applications and reactivity.

    3,3-Dimethylpentane-1,2,4-triol: Has an additional carbon in the backbone, altering its physical and chemical properties.

Uniqueness

3,3-Dimethylbutane-1,2,4-triol is unique due to the presence of three hydroxyl groups and two methyl groups on the butane backbone. This structure imparts specific reactivity and makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3,3-dimethylbutane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTKQIPAACOOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935904
Record name 3,3-Dimethylbutane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-80-4
Record name 3,3-Dimethyl-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15833-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylbutane-1,2,4-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbutane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutane-1,2,4-triol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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